Copper(II) trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of copper(II) trifluoromethanesulfonate often involves the reaction of copper(II) salts with trifluoromethanesulfonic acid or its derivatives. This process yields copper(II) trifluoromethanesulfonate as a key compound for further chemical applications.
Molecular Structure Analysis
Copper(II) trifluoromethanesulfonate exhibits a distinct molecular structure that enables its role as a catalyst. The copper(II) ion is central to its reactivity, facilitating the coordination and activation of various organic substrates. The trifluoromethanesulfonate ligands contribute to the compound's solubility and stability, making it suitable for diverse reaction conditions.
Chemical Reactions and Properties
Copper(II) trifluoromethanesulfonate is known for its catalytic efficiency in promoting a variety of chemical reactions. It is particularly effective in oxidation reactions, coupling reactions, and the formation of carbon-heteroatom bonds. Its ability to activate both organic and inorganic substrates under mild conditions is a testament to its versatility.
Physical Properties Analysis
This compound is characterized by its high solubility in polar organic solvents, which is advantageous for its application in solution-phase reactions. The physical properties, including melting point and solubility, are influenced by the nature of the copper(II) coordination sphere and the trifluoromethanesulfonate counterions.
Chemical Properties Analysis
The chemical properties of copper(II) trifluoromethanesulfonate are largely defined by its reactivity as a Lewis acid and as a catalyst in electron transfer reactions. Its stability in various solvents and under different temperatures allows for its application in a wide range of chemical transformations.
For detailed insights and specific examples of reactions and applications of copper(II) trifluoromethanesulfonate, refer to the following sources:
- (Zhou et al., 2019) discusses its use in copper(II)-catalyzed reactions.
- (Suzuki et al., 1997) examines its electrochemistry and stability in aqueous solutions.
- (Nie et al., 1997) explores its catalytic effects in Diels-Alder reactions.
- Additional insights into its applications in trifluoromethylthio-arylsulfonylation and amidation reactions are provided by (Yao et al., 2020) and (He et al., 2007).
Scientific Research Applications
Amidation of Cyclic Ethers
Copper(II) trifluoromethanesulfonate is used to catalyze the amidation of cyclic ethers with iminoiodanes, resulting in good yields and selectivity. This process produces α-amino products, and the tosylamidated products can further undergo a reductive ring-opening reaction to yield α,ϖ-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).
Alkene Complexation Chemistry
Copper(I) trifluoromethanesulfonate (CuOTf) reacts with vinyl sulfonate anion (VS) to form water-soluble complexes. These solutions can reversibly bind alkenes like ethylene, 1,3-butadiene, and 1-butene. This finding has potential applications in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).
Copper-Catalyzed C(sp3)-OH Cleavage
Copper(II) trifluoromethanesulfonate efficiently catalyzes the C-C coupling of 3-hydoxyisoindolinones with various boronic acids. This method represents the first report on C(sp3)-OH cleavage with concomitant C-C coupling, offering a pathway to synthesize C(3) substituted isoindolinones (Rao & Rao, 2015).
Copper-Promoted Sulfenylation
Copper(II) trifluoromethanesulfonate is used in copper-promoted sulfenylation of C-H bonds. This method utilizes disulfide reagents, demonstrating the potential of copper(II) trifluoromethanesulfonate in organic synthesis and modification (Tran, Popov, & Daugulis, 2012).
Pummerer Coupling of β-Ketosulfoxides
The compound is used in the copper-catalyzed Pummerer reaction of β-ketosulfoxides, providing an efficient method to synthesize polysubstituted thiobenzofuran and 3-alkylthiofuran heterocycles. This application showcases its utility in complex organic syntheses (Parnes, Reiss, & Pappo, 2018).
Synthesis of Organophosphorus Compounds
Copper(II) trifluoromethanesulfonate is instrumental in the synthesis of organophosphorus compounds through the annulation of propargylic alcohols with diphenylphosphine oxide. This method is notable for its functional-group compatibility and mild conditions, highlighting its practical applications in synthesizing valuable organophosphorus compounds (Li, Han, Zhu, Li, Wei, & Liang, 2017).
Safety And Hazards
Copper(II) trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
copper;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSVTLGWRLWOD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Copper(II) trifluoromethanesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Copper(II) trifluoromethanesulfonate | |
CAS RN |
34946-82-2 | |
Record name | Copper(II) trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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